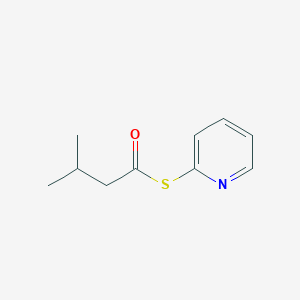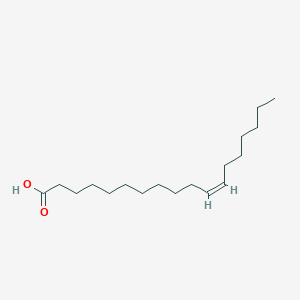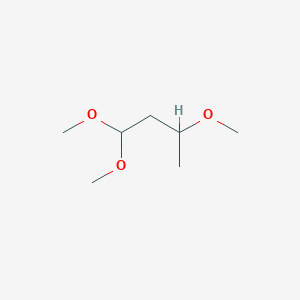
AA-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AA-1 is a complex organic compound that belongs to the class of thiopyrylium salts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AA-1 typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a sulfur source to form the thiopyrylium core. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
AA-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiopyrylium derivatives.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
AA-1 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of AA-1 involves its interaction with molecular targets such as enzymes or receptors. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate biological pathways. The exact molecular targets and pathways would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-aminophenyl)-4-phenylthiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-methoxyphenyl)thiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-nitrophenyl)thiopyrylium
Uniqueness
AA-1 is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds.
Propiedades
Número CAS |
126172-94-9 |
|---|---|
Fórmula molecular |
C25H24ClN3S |
Peso molecular |
434 g/mol |
Nombre IUPAC |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
Clave InChI |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
SMILES canónico |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
Sinónimos |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)






-methanone](/img/structure/B162602.png)






